3-{[(4-Butoxyphenyl)sulfonyl]amino}
Description
3-{[(4-Butoxyphenyl)sulfonyl]amino} is a sulfonamide derivative characterized by a para-substituted butoxy group (-OC₄H₉) on the phenyl ring, linked to a sulfonylamino (-SO₂NH-) moiety. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties.
Properties
Molecular Formula |
C17H19NO5S |
|---|---|
Molecular Weight |
349.401 |
IUPAC Name |
3-[(4-butoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-2-3-11-23-15-7-9-16(10-8-15)24(21,22)18-14-6-4-5-13(12-14)17(19)20/h4-10,12,18H,2-3,11H2,1H3,(H,19,20) |
InChI Key |
NQYWFBSAPQKXHD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkoxy Chain Variations in Sulfonamide Derivatives
Compounds from (entries 9–12) share a core structure with 3-{[(4-Butoxyphenyl)sulfonyl]amino} but differ in the alkoxy chain length and branching at the para position of the phenyl ring:
Key Findings :
Functional Group Modifications: Trifluoromethyl and Chloro Substituents
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) ( ) and 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide ( ) highlight the role of electronegative substituents:
Key Findings :
Perfluorinated Sulfonamide Derivatives (–5)
Perfluorinated compounds like 3-[[(heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-1-propanaminium bromide exhibit extreme hydrophobicity and chemical inertness:
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